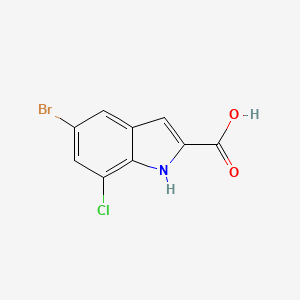

5-bromo-7-chloro-1H-indole-2-carboxylic Acid

Description

Properties

IUPAC Name |

5-bromo-7-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMKGRZJTYUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-31-8 | |

| Record name | 5-Bromo-7-chloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-7-chloro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical characteristics, provides experimental protocols for its synthesis and analysis, and explores its role as a scaffold for developing inhibitors of key biological signaling pathways.

Core Physicochemical Properties

This compound is a solid, heterocyclic compound. While specific experimental data for this exact molecule is limited, the following table summarizes its known and predicted physicochemical properties. For comparative purposes, data for the closely related and more extensively studied 5-bromo-1H-indole-2-carboxylic acid is also included, offering a reasonable estimation of its behavior.

Table 1: Physicochemical Properties

| Property | This compound | 5-bromo-1H-indole-2-carboxylic acid |

| Molecular Formula | C₉H₅BrClNO₂ | C₉H₆BrNO₂ |

| Molecular Weight | 274.51 g/mol | 240.05 g/mol [1] |

| Melting Point | Not Reported | 287-288 °C[1] |

| Boiling Point | 494.4 ± 40.0 °C (Predicted) | 470.9 ± 25.0 °C (Predicted)[1] |

| Density | 1.925 ± 0.06 g/cm³ (Predicted) | 1.838 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 4.03 ± 0.30 (Predicted) | 4.25 ± 0.30 (Predicted)[1] |

| Solubility | Soluble in DMSO and DMF (presumed) | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[2][3] |

| Appearance | - | White to off-white solid[3] |

| Storage Temperature | 2-8°C under inert gas | -20°C[1] |

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indole-2-carboxylic acid (A Representative Protocol)

This protocol details the hydrolysis of ethyl 5-bromoindole-2-carboxylate, a common and efficient method for synthesizing the parent acid.[4][5][6] This procedure can be adapted for the synthesis of this compound from its corresponding ethyl ester.

Materials:

-

Ethyl 5-bromoindole-2-carboxylate (134 g)[6]

-

Methanol (96%, 31.25 g)[4]

-

Water (183 mL)[4]

-

Sodium hydroxide (NaOH)[4]

-

10% Hydrochloric acid (HCl)[4]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.[4]

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 40°C.[4]

-

Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.[4][5]

-

Collect the precipitate by filtration using a Büchner funnel.

-

Wash the solid with water and dry to yield 5-bromo-1H-indole-2-carboxylic acid.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and concentration of 5-bromo-1H-indole-2-carboxylic acid and can be adapted for this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

-

Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30°C

-

UV detection: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

-

Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Role in Signaling Pathways and Drug Discovery

While this compound itself is primarily a building block, its derivatives, along with those of the closely related 5-bromo-1H-indole-2-carboxylic acid, have garnered significant attention as potent inhibitors of key signaling pathways implicated in cancer.[4][7][8] Specifically, these compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[4][7]

Inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis, all of which are hallmarks of cancer.[8] The indole scaffold serves as a privileged structure in medicinal chemistry, and the bromine and chlorine atoms provide opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-bromo-7-chloro-1H-indole-2-carboxylic acid

CAS Number: 383132-31-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide also draws upon information from closely related 5-bromo-1H-indole-2-carboxylic acid derivatives to infer potential properties, synthesis routes, and biological activities.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClNO₂ | PubChem |

| Molecular Weight | 274.50 g/mol | PubChem |

| Predicted Boiling Point | 494.4 ± 40.0 °C | ChemicalBook[1] |

| Predicted Density | 1.925 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 4.03 ± 0.30 | ChemicalBook[1] |

| Storage Temperature | 2-8°C under inert gas | ChemicalBook[1] |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, the synthesis of the closely related and widely studied 5-bromo-1H-indole-2-carboxylic acid typically proceeds via the hydrolysis of its corresponding ethyl ester. This established methodology can serve as a foundational reference for the potential synthesis of the title compound.

General Experimental Workflow for the Synthesis of Halogenated Indole-2-Carboxylic Acids

Caption: A potential synthetic workflow for this compound.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is lacking, the broader class of halogenated indole-2-carboxylic acid derivatives has been extensively investigated for various therapeutic applications. These studies provide a strong rationale for the potential biological relevance of the title compound.

Anticancer Activity

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown significant promise as anticancer agents, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

-

Kinase Inhibition: A primary mechanism of action for many indole derivatives is the inhibition of protein kinases. The indole scaffold serves as a versatile backbone for the design of inhibitors targeting the ATP-binding site of kinases.

Caption: A generalized signaling pathway potentially inhibited by indole derivatives.

Antibacterial Activity

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have also been explored as potential antibacterial agents. Studies have shown that certain indole-2-carboxamides exhibit potent activity against pathogenic Gram-negative bacteria. For instance, some derivatives have demonstrated higher efficacy than standard antibiotics against strains like E. coli and P. aeruginosa.[1] The mechanism of action is thought to involve the disruption of essential bacterial processes.

Conclusion and Future Directions

This compound represents an under-explored molecule within the promising class of halogenated indole-2-carboxylic acids. While direct experimental data remains scarce, the extensive research on related compounds suggests its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer and antibacterial agents.

Future research should focus on:

-

The development and publication of a robust and scalable synthesis for this compound.

-

In-depth biological evaluation of the compound and its derivatives against a panel of cancer cell lines and pathogenic bacteria.

-

Elucidation of its specific molecular targets and mechanism of action through biochemical and cellular assays.

Such studies are crucial to unlock the full therapeutic potential of this and other related halogenated indole compounds.

References

Spectroscopic and Synthetic Guide to 5-bromo-7-chloro-1H-indole-2-carboxylic acid and its Analogue

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to 5-bromo-7-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide also presents detailed information for the closely related and well-characterized analogue, 5-bromo-1H-indole-2-carboxylic acid, as a valuable reference.

Spectroscopic Data for this compound

As of the latest literature review, experimental spectroscopic data for this compound are not publicly available. Predicted physicochemical properties are listed below.

| Property | Predicted Value |

| pKa | 4.03 ± 0.30 |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |

Spectroscopic Data for 5-bromo-1H-indole-2-carboxylic acid

Comprehensive spectroscopic data is available for the analogue, 5-bromo-1H-indole-2-carboxylic acid. These data are crucial for the characterization and quality control of this important synthetic intermediate.

¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (NH) | ~8.1 | Broad Singlet |

| H-4 | 7.758 | Doublet |

| H-2 | 7.254 | Triplet |

| H-6 | 7.204 | Doublet of Doublets |

| H-7 | 7.147 | Doublet |

| H-3 | 6.470 | Triplet |

Note: The NMR spectrum was acquired in deuterated chloroform (CDCl₃). Coupling constants (J) were not explicitly available in the referenced sources.[2]

¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 163.98 |

| C-5 | 114.33 |

| C-7a | 137.34 |

| C-3a | 129.12 |

| C-4 | 127.52 |

| C-6 | 123.28 |

| C-7 | 122.37 |

| C-3 | 115.78 |

| C-2 | 112.08 |

Note: The provided ¹³C NMR data is for derivatives of 5-bromo-1H-indole-2-carboxylic acid and may serve as a close approximation.[3]

Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 240.96 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3342 | N-H stretch |

| 3200-2000 | O-H stretch (broad) |

| 1676 | C=O stretch |

| 1542, 1227, 1220 | Aromatic C=C and C-N stretches |

| 825 | C-H bend (out-of-plane) |

Note: The IR data is based on a similar indole carboxylic acid and highlights the characteristic functional group vibrations.[4]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from the established synthesis of 5-bromo-1H-indole-2-carboxylic acid. The proposed pathway involves the hydrolysis of a corresponding ethyl ester precursor.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are for the synthesis of 5-bromo-1H-indole-2-carboxylic acid and can be adapted for the proposed synthesis of the 5-bromo-7-chloro analogue by utilizing the appropriate starting material, ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate.

Synthesis of 5-bromo-1H-indole-2-carboxylic acid[5][6]

Materials:

-

Ethyl 5-bromoindole-2-carboxylate (134 g)[5]

-

Sodium hydroxide (31.25 g of 96%)[5]

-

Methanol (183 mL)[5]

-

Deionized water (183 mL)[5]

-

10% Hydrochloric acid solution[5]

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 183 mL of methanol and 183 mL of water.[5]

-

Saponification: Add 31.25 g of 96% sodium hydroxide to the solution. Heat the mixture to reflux and maintain for 30 minutes.[5]

-

Cooling: After the reaction is complete, cool the mixture to 40°C.[5]

-

Acidification: Slowly add 10% hydrochloric acid solution to the reaction mixture with stirring until the pH reaches 3-4. This will cause the product to precipitate.[5]

-

Isolation: Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.[5]

NMR Sample Preparation and Data Acquisition[2]

Sample Preparation:

-

Weigh approximately 5-10 mg of the indole-2-carboxylic acid derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: ~200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 5-bromo-7-chloro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum for 5-bromo-7-chloro-1H-indole-2-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide offers a predicted spectrum based on established principles of NMR spectroscopy and data from structurally related indole derivatives. Additionally, a feasible synthetic route and a comprehensive experimental protocol are presented to facilitate its preparation and characterization.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons on the indole core. The electron-withdrawing effects of the bromine, chlorine, and carboxylic acid substituents will influence the chemical shifts of these protons. The predicted data is summarized in the table below.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | broad singlet | - |

| H3 | 7.10 - 7.30 | singlet | - |

| H4 | 7.60 - 7.80 | doublet | ~2.0 |

| H6 | 7.40 - 7.60 | doublet | ~2.0 |

Disclaimer: The chemical shifts and coupling constants are predicted values and may differ from experimental results.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. In this case, (4-bromo-2-chlorophenyl)hydrazine would be reacted with pyruvic acid.

Experimental Protocol: Fischer Indole Synthesis

This protocol outlines the synthesis of this compound from (4-bromo-2-chlorophenyl)hydrazine and pyruvic acid.

Materials:

-

(4-bromo-2-chlorophenyl)hydrazine

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium acetate

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (4-bromo-2-chlorophenyl)hydrazine in glacial acetic acid.

-

To this solution, add a solution of pyruvic acid in ethanol dropwise with continuous stirring.

-

A precipitate of the corresponding phenylhydrazone should form. The reaction mixture can be stirred at room temperature for 1-2 hours to ensure complete formation.

-

-

Indolization (Cyclization):

-

The formed hydrazone can be isolated by filtration or used directly in the next step.

-

To the reaction mixture (or the isolated hydrazone suspended in glacial acetic acid), add a catalytic amount of concentrated hydrochloric acid or another suitable Lewis or Brønsted acid.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any remaining acid and other water-soluble impurities.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified product under vacuum.

-

Visualizations

Below is a diagram illustrating the proposed synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

A Technical Guide to the 13C NMR Analysis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide presents predicted chemical shifts based on established substituent effects on the indole ring system. Additionally, it outlines a detailed experimental protocol for acquiring 13C NMR data and includes visualizations to illustrate key concepts and workflows.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound can be predicted by considering the individual and combined effects of the bromo, chloro, and carboxylic acid substituents on the parent indole scaffold. The electron-withdrawing nature of the halogens and the carboxylic acid group will significantly influence the electron density and, consequently, the chemical shifts of the carbon atoms in the indole ring.

The predicted chemical shifts (in ppm) are summarized in the table below. These values are estimates and may vary depending on the solvent and other experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~130-135 | The carboxylic acid group at C2 is electron-withdrawing, causing a downfield shift. |

| C3 | ~105-110 | Typically shielded in indoles, but may be slightly deshielded by the adjacent C2-substituent. |

| C3a | ~128-132 | A quaternary carbon, its shift is influenced by the fusion of the two rings. |

| C4 | ~120-125 | Influenced by the adjacent chloro group at C7 and the overall electron distribution. |

| C5 | ~115-120 | The bromine atom causes a significant downfield shift due to its electron-withdrawing inductive effect. |

| C6 | ~122-127 | Adjacent to the bromine-substituted C5, experiencing a moderate downfield shift. |

| C7 | ~128-133 | The chlorine atom causes a substantial downfield shift. |

| C7a | ~135-140 | A quaternary carbon, deshielded by the adjacent nitrogen and the chloro group at C7. |

| COOH | ~165-175 | Carboxylic acid carbons resonate in a characteristic downfield region. |

Experimental Protocol for 13C NMR Analysis

This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum of this compound.[1][2]

2.1. Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound.

-

Choose a Deuterated Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) to a final volume of 0.5-0.7 mL. The choice of solvent can affect the chemical shifts.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a general guideline and may need to be optimized for the specific instrument and sample.

| Parameter | Recommended Setting | Purpose |

| Pulse Sequence | Proton-decoupled (e.g., zgpg30 on Bruker) | Simplifies the spectrum by removing C-H coupling. |

| Spectral Width | ~200-250 ppm | To encompass all expected carbon signals. |

| Acquisition Time (AQ) | 1-2 seconds | Duration of data collection for the FID. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of carbon nuclei, crucial for quantitative analysis.[1] |

| Number of Scans (NS) | 1024 or more | To achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate peak integration.

-

Chemical Shift Referencing: Reference the spectrum using the known chemical shift of the deuterated solvent. For example, the central peak of DMSO-d6 is at 39.52 ppm.

-

Line Broadening: Apply an exponential multiplication with a line-broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

Visualizations

3.1. Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of this compound and its predicted 13C NMR chemical shifts.

Caption: Correlation of molecular structure to predicted 13C NMR signals.

3.2. Experimental Workflow

The diagram below outlines a typical workflow for the characterization of a synthesized compound like this compound, from synthesis to final spectroscopic analysis.

Caption: General workflow for compound synthesis and NMR characterization.

References

Mass Spectrometry of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not widely published, this document outlines the theoretical mass spectrometry characteristics, a robust experimental protocol for its analysis using Electrospray Ionization (ESI), and the predicted fragmentation patterns based on its chemical structure. The presence of bromine and chlorine isotopes results in a highly characteristic molecular ion cluster, which is a key diagnostic feature. This guide serves as a practical resource for researchers undertaking the characterization of this and structurally related compounds.

Introduction

This compound is a heterocyclic building block used in the synthesis of various biochemical compounds.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such small molecules in complex matrices.[2][3] It provides precise information on molecular weight and structural features by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[4] For halogenated compounds like this compound, mass spectrometry is particularly powerful due to the distinctive isotopic patterns of bromine and chlorine, which act as an unmistakable signature in the spectrum. This guide will detail the expected mass spectral behavior and provide a standardized protocol for its analysis.

Predicted Mass Spectrum and Isotopic Profile

The molecular formula for this compound is C₉H₅BrClNO₂. The key to its mass spectrum lies in the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺.

The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O), is 272.9192 Da . The mass spectrum will exhibit a distinctive pattern for the molecular ion as follows:

-

M+ peak: Composed of ⁷⁹Br and ³⁵Cl isotopes. This is the nominal mass peak.

-

M+2 peak: A combination of ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. This peak will be very intense.

-

M+4 peak: Composed of ⁸¹Br and ³⁷Cl isotopes.

-

M+6 peak: A very low abundance peak arising from the presence of ¹³C isotopes in the M+4 ion.

This isotopic distribution provides high confidence in the identification of the compound.

Proposed Fragmentation Pathway

In mass spectrometry, particularly with techniques like electrospray ionization (ESI) coupled with tandem MS (MS/MS), the molecular ion can be induced to fragment.[5] For carboxylic acids, a common fragmentation is the loss of the carboxyl group.[6][7]

A proposed fragmentation pathway is visualized below. The primary fragmentation event is expected to be the neutral loss of carbon dioxide (CO₂) and the loss of the entire carboxylic acid group (-COOH). Subsequent fragmentation could involve the loss of the halogen atoms.

Quantitative Mass Data (Predicted)

The following table summarizes the predicted m/z values for the parent ion and key fragments of this compound in negative ion mode ESI-MS.

| Ion Description | Proposed Formula | Calculated Monoisotopic m/z | Expected Isotopic Peaks (m/z) |

| [M-H]⁻ (Parent Ion) | C₉H₄BrClNO₂⁻ | 272.9119 | 272.9, 274.9, 276.9 |

| [M-H-CO₂]⁻ | C₈H₄BrClN⁻ | 228.9224 | 228.9, 230.9, 232.9 |

| [M-H-COOH]⁻ | C₈H₄BrClN⁻ | 227.9370 | 227.9, 229.9, 231.9 |

| [M-H-CO₂-Br]⁻ | C₈H₄ClN⁻ | 148.9959 | 149.0, 151.0 |

Note: The table shows predicted values. Actual experimental values may vary slightly based on instrument calibration and conditions.

Experimental Protocol: LC-ESI-MS/MS Analysis

This section provides a detailed methodology for the analysis of this compound. This protocol is designed for a standard Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer (LC-ESI-MS/MS) system, such as a Q-TOF or Orbitrap instrument.[5][8]

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to create a series of working standards (e.g., 100, 50, 10, 1, 0.1 µg/mL).

-

Sample Preparation: For analysis in a complex matrix (e.g., plasma, tissue homogenate), a sample clean-up and extraction procedure, such as solid-phase extraction (SPE) or protein precipitation, is required to minimize matrix effects and ion suppression.[9]

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Column re-equilibration at 5% B.

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial investigation.[10][11] Negative mode is often preferred for carboxylic acids.

-

Capillary Voltage: 3.5 kV (negative mode).

-

Drying Gas (N₂): 10 L/min.

-

Gas Temperature: 300 °C.

-

Nebulizer Pressure: 40 psi.

-

Scan Range (MS1): m/z 50 - 500.

-

Tandem MS (MS/MS): For fragmentation studies, the precursor ions corresponding to the isotopic cluster of the parent molecule (e.g., m/z 272.9, 274.9) should be isolated and fragmented using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

The workflow for this analytical process is illustrated below.

Conclusion

References

- 1. goldbio.com [goldbio.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. biocompare.com [biocompare.com]

- 10. youtube.com [youtube.com]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-7-chloro-1H-indole-2-carboxylic acid: Synthesis, Crystallization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, a definitive experimental crystal structure for 5-bromo-7-chloro-1H-indole-2-carboxylic acid has not been reported in publicly accessible databases. This guide provides comprehensive information based on closely related compounds and established methodologies in chemical synthesis and structural biology. The crystallographic data presented is predictive, and the experimental protocols are adapted from established procedures for analogous molecules.

Core Physicochemical Properties

This compound is a halogenated derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of analytical and synthetic protocols.

| Property | Predicted/Calculated Value |

| Molecular Formula | C₉H₅BrClNO₂ |

| Molecular Weight | 274.50 g/mol |

| Appearance | Expected to be a solid, likely a powder |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |

| pKa | Predicted to be acidic due to the carboxylic acid group |

| Storage Temperature | -20°C |

Synthesis and Purification

The synthesis of this compound can be approached through multi-step organic synthesis, likely starting from a substituted aniline. A plausible synthetic route is outlined below, adapted from established methods for similar indole derivatives.

Caption: A generalized workflow for the synthesis of the target compound.

This protocol is a hypothetical adaptation for the synthesis of this compound, based on procedures for similar compounds.

Materials:

-

3-bromo-5-chloroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Tin(II) chloride (SnCl₂)

-

Ethyl pyruvate

-

Ethanol

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of (3-bromo-5-chlorophenyl)hydrazine:

-

Dissolve 3-bromo-5-chloroaniline in a mixture of concentrated HCl and water, and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it to 0°C.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Collect the precipitated hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry.

-

-

Fischer Indole Synthesis of Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate:

-

Suspend the synthesized (3-bromo-5-chlorophenyl)hydrazine hydrochloride in ethanol.

-

Add ethyl pyruvate to the suspension and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the ethyl ester.

-

-

Hydrolysis to this compound:

-

Dissolve the purified ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with 1M HCl until a precipitate forms (pH ~2-3).

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Crystallization and Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the molecular structure by X-ray diffraction. For a small organic molecule like this compound, several crystallization techniques can be employed.

Common methods for growing single crystals of small organic molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration leads to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent diffuses into the first, reducing the solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Once suitable crystals are obtained, the following general procedure is used for data collection and structure determination:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of bond lengths, bond angles, and other structural parameters.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Biological Relevance and Signaling Pathways

Indole derivatives, including halogenated indole-2-carboxylic acids, are known to exhibit a wide range of biological activities, often by modulating key signaling pathways involved in cell growth, proliferation, and survival. For professionals in drug development, understanding these pathways is critical.

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of several important biological targets.[1] These include:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of these receptor tyrosine kinases can block downstream signaling that promotes tumor growth and angiogenesis.[2]

-

Akt/mTOR/NF-κB Pathway: This is a central signaling cascade that regulates cell survival, proliferation, and inflammation.[3]

The EGFR signaling pathway is a complex network that plays a pivotal role in cell proliferation and survival.[4][5][6][7][8]

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ClinPGx [clinpgx.org]

- 9. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Solubility of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-7-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on qualitative solubility information, predicted properties, and established experimental protocols for determining solubility, drawing parallels with closely related indolecarboxylic acid analogs.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₉H₅BrClNO₂ | |

| Molecular Weight | 274.50 g/mol | |

| Boiling Point | 494.4 ± 40.0 °C | [1] |

| Density | 1.925 ± 0.06 g/cm³ | [1] |

| pKa | 4.03 ± 0.30 | [1] |

Qualitative Solubility Summary

While specific quantitative data is scarce, the available literature indicates that this compound, like other similar indole-2-carboxylic acids, exhibits solubility in polar aprotic solvents.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale and Citations |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | The structurally similar 5-bromo-1H-indole-2-carboxylic acid is known to be soluble in DMSO and DMF. This class of solvents can effectively solvate the polar carboxylic acid group and the indole ring.[2][3] |

| Aqueous Solutions | Buffers, Cell Culture Media | Low to Insoluble | Carboxylic acids often exhibit pH-dependent solubility. In aqueous solutions, the compound's low intrinsic solubility can lead to precipitation, especially upon dilution of a concentrated organic stock solution.[2] |

Experimental Protocols

Precise and reproducible experimental methods are fundamental to determining the solubility of a compound. The following are standard protocols applicable to this compound.

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol details the steps for preparing a concentrated stock solution, a common practice in biological assays and screening.

Materials:

-

This compound (solid)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Amber glass vial

-

Precision balance

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired mass of the solid compound and transfer it to an amber glass vial.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

-

Mixing: Vortex the mixture vigorously until the solid is completely dissolved.[2]

-

Aliquoting and Storage: For long-term stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Store the aliquots at -20°C.[2]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Procedure:

-

Supersaturation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as g/L or mol/L.[3]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Stability and Storage of 5-bromo-7-chloro-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-bromo-7-chloro-1H-indole-2-carboxylic acid. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, including the synthesis of various biologically active molecules. This document outlines key physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical Properties and Stability Profile

This compound is a halogenated indole derivative. Its stability is influenced by its chemical structure, which includes an indole ring susceptible to oxidation, a carboxylic acid group that can undergo decarboxylation, and halogen substituents that can affect its photosensitivity. While specific quantitative stability data for this compound is limited in publicly available literature, a qualitative stability profile can be inferred from data on related compounds and general chemical principles.

Table 1: Summary of Physicochemical and Stability Data

| Parameter | Value / Information | Source |

| Molecular Formula | C₉H₄BrClNO₂ | N/A |

| Molecular Weight | 274.50 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Storage Temperature | 2-8°C or -20°C | [1][2] |

| Storage Conditions | Store under an inert gas (e.g., Argon, Nitrogen). Protect from light. | [1][3] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). | [3] |

| Susceptibility to Oxidation | The indole ring is susceptible to oxidation. | [3] |

| Photosensitivity | Brominated aromatic compounds can be sensitive to light and may undergo photodegradation. | [3] |

| pH-dependent Stability | Indole-2-carboxylic acids may undergo decarboxylation under acidic conditions. In alkaline conditions, the indole ring may be more susceptible to oxidation. | [3] |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation, photodegradation, and pH-dependent hydrolysis or decarboxylation. The electron-rich indole ring is prone to oxidation, potentially at the C2 and C3 positions, which can lead to the formation of oxindole derivatives. The presence of bromine and chlorine atoms can increase the molecule's sensitivity to light, potentially leading to dehalogenation or other photolytic reactions. Under acidic conditions, decarboxylation of the C2-carboxylic acid is a possible degradation route. In alkaline solutions, while the carboxylate salt is more soluble, the indole ring itself may be more vulnerable to oxidative degradation.

References

Potential Biological Activity of 5-bromo-7-chloro-1H-indole-2-carboxylic acid: A Technical Guide Based on Structurally Related Compounds

Disclaimer: This document provides an in-depth analysis of the potential biological activities of 5-bromo-7-chloro-1H-indole-2-carboxylic acid. It is important to note that, as of December 2025, publicly available scientific literature lacks direct studies on the biological effects of this specific compound. The information presented herein is therefore extrapolated from research on structurally similar molecules, primarily derivatives of 5-bromo-1H-indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid. The findings on these related compounds suggest potential, yet unconfirmed, therapeutic applications for this compound, particularly in the fields of oncology and bacteriology.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Halogenated indole derivatives, in particular, have garnered significant attention for their diverse pharmacological properties. This guide focuses on the potential biological activities of this compound, a di-halogenated indole derivative. While direct experimental data for this compound is not available, extensive research on its mono-halogenated analogs provides a strong foundation for predicting its potential therapeutic value. The primary areas of interest for derivatives of 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid are their anticancer and antibacterial activities.[2][3]

Potential Anticancer Activity

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[3][4]

Mechanism of Action: EGFR and VEGFR-2 Inhibition

A prominent mechanism of action for these derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[3][5] These receptors play crucial roles in cell proliferation, survival, and angiogenesis.[5] By inhibiting these kinases, the indole derivatives can induce cell cycle arrest and apoptosis in cancer cells.[1]

In Vitro Cytotoxicity Data

Various derivatives of 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid have been evaluated for their antiproliferative activities against several human cancer cell lines. The following table summarizes some of the key findings.

| Derivative Type | Target Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Findings | Reference(s) |

| Hydrazone of 5-bromo-1H-indole-2-carboxylic acid | HepG2 (Hepatocellular Carcinoma) | 14.3 | Showed potent activity comparable to the standard drug sorafenib. It was found to inhibit VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest and apoptosis. | [3] |

| Carbothioamide, Oxadiazole, Triazole derivatives of 5-bromo-1H-indole-2-carboxylic acid | HepG2, A549 (Lung Carcinoma), MCF-7 (Breast Cancer) | Not specified | Novel derivatives demonstrated the ability to decrease cancer cell growth, with one compound being particularly potent and cancer-specific. The mechanism involved cell cycle arrest and apoptosis induction through EGFR tyrosine kinase inhibition. | [1][6] |

| 5-chloro-indole-2-carboxylate derivatives | Panc-1 (Pancreatic), MCF-7, HT-29 (Colon) | GI50: 0.029 - 0.078 | Exhibited significant antiproliferative activity, with some derivatives being more potent than the reference drug erlotinib. | [7][8] |

Experimental Protocols

The synthesis of various anticancer derivatives typically starts from the parent 5-bromo-1H-indole-2-carboxylic acid. A general workflow involves the initial synthesis of an ester, followed by reaction with hydrazine hydrate to form a hydrazide. This hydrazide serves as a key intermediate for synthesizing a variety of heterocyclic derivatives like oxadiazoles and triazoles.[1][3]

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Antibacterial Activity

Derivatives of 5-bromo-1H-indole-2-carboxylic acid, specifically 5-bromoindole-2-carboxamides, have shown promising antibacterial activity against pathogenic Gram-negative bacteria.[2]

Spectrum of Activity

Studies have demonstrated the efficacy of these compounds against bacteria such as Escherichia coli and Pseudomonas aeruginosa.[2][[“]] Some derivatives have exhibited higher antibacterial activity than standard antibiotics like gentamicin and ciprofloxacin against these strains.[2]

Quantitative Antibacterial Data

The antibacterial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Key Findings | Reference(s) |

| 5-bromoindole-2-carboxamides | E. coli, P. aeruginosa, K. pneumoniae, S. Typhi | 0.35 - 1.25 | Several synthesized carboxamides showed high antibacterial activity. Some compounds were more potent than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa. | [2][[“]] |

Experimental Protocols

The synthesis of 5-bromoindole-2-carboxamides involves the conversion of 5-bromo-1H-indole-2-carboxylic acid into its corresponding acid chloride, followed by coupling with various amines.[2]

The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Other Potential Therapeutic Targets

Beyond anticancer and antibacterial activities, the 5-bromo-1H-indole-2-carboxylic acid scaffold has been explored for the development of inhibitors for other biological targets, including:

-

Matrix Metalloproteinase-13 (MMP-13): Implicated in arthritic diseases.[4]

-

Indoleamine 2,3-dioxygenase (IDO): A target in immunotherapy.[4]

-

Factor Xa: A key enzyme in the blood coagulation cascade.[4]

-

Tubulin Polymerization: A mechanism for anticancer agents.[4]

-

HIV-1 Integrase: An essential enzyme for HIV replication. While studies have focused on indole-2-carboxylic acid derivatives, the specific contribution of the 5-bromo-7-chloro substitution pattern is unknown.

Conclusion

While there is a notable absence of direct research on this compound, the extensive body of work on its structural analogs provides a compelling rationale for its investigation as a potential therapeutic agent. The recurring themes of potent anticancer and antibacterial activities within the family of halogenated indole-2-carboxylic acid derivatives strongly suggest that this compound warrants further synthesis and biological evaluation. Future research should focus on elucidating the specific contributions of the 5-bromo and 7-chloro substitutions to the biological activity profile, which will be crucial for the rational design of novel drug candidates. The experimental protocols and data presented in this guide, derived from closely related compounds, offer a solid foundation for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

literature review of substituted indole-2-carboxylic acids

An In-Depth Technical Guide to Substituted Indole-2-Carboxylic Acids: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, substituted indole-2-carboxylic acids and their related amides represent a particularly versatile class of compounds. Their rigid bicyclic structure and the presence of functional handles for chemical modification allow for precise tuning of their pharmacological properties.[3] This has led to their exploration in a multitude of therapeutic areas, including oncology, virology, and neurology.[4][5][6][7]

This technical guide provides a comprehensive , focusing on their synthesis, diverse biological activities, and the structure-activity relationships (SAR) that govern their function. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical class. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex relationships to facilitate further research and development.

Synthetic Methodologies

The synthesis of substituted indole-2-carboxylic acids often begins with the construction of the core indole ring, followed by functionalization. A common and versatile approach is the Fischer indole synthesis, which can be adapted to introduce a variety of substituents on the benzene portion of the scaffold.

A representative synthetic workflow involves the cyclization of phenylhydrazine derivatives with 2-oxopropanoic acid to form 3-methylindole-2-carboxylates.[8] Subsequent alkaline hydrolysis yields the carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents to produce a diverse library of indole-2-carboxamides.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-bromo-7-chloro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-7-chloro-1H-indole-2-carboxylic acid is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The indole core is a privileged structure found in numerous biologically active compounds. The presence of a carboxylic acid at the C2 position, along with bromine and chlorine atoms at the C5 and C7 positions respectively, provides multiple reaction sites for chemical modification. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

These application notes provide detailed protocols for the derivatization of this compound. The primary reaction pathways covered include esterification and amidation of the carboxylic acid group, and palladium-catalyzed cross-coupling reactions at the C5-bromo position. While the C7-chloro position is less reactive towards cross-coupling compared to the C5-bromo position, its electronic influence can modulate the biological activity of the resulting derivatives. The protocols described are based on established methodologies for similar indole derivatives and are intended to serve as a comprehensive guide for researchers.

Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting its key functional groups. The primary strategies involve modifications of the carboxylic acid and the indole ring.

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid at the C2 position is a common initial step to increase lipophilicity and potentially improve cell permeability of the molecule. This can be achieved through various methods, including Fischer esterification or by using coupling agents.

Protocol 1: Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend this compound (1.0 eq) in the desired anhydrous alcohol (used as both reactant and solvent).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by recrystallization or column chromatography.

Amidation of the Carboxylic Acid Group

Amidation of the C2-carboxylic acid is a key transformation for generating derivatives with diverse biological activities, including potential anticancer and antibacterial properties.[1] This is typically achieved using a coupling agent to activate the carboxylic acid for reaction with a primary or secondary amine.

Protocol 2: Amide Coupling using EDC and HOBt

This protocol outlines the synthesis of amides from this compound and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Primary or secondary amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Equipment:

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Add DIPEA or TEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the desired amine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position of the indole ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2] This allows for the formation of C-C bonds and the introduction of various aryl, heteroaryl, or alkynyl moieties.

Protocol 3: Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki coupling of a 5-bromo-7-chloro-1H-indole-2-carboxylate ester with a boronic acid. The ester is used as the starting material to avoid potential complications with the free carboxylic acid.

Materials:

-

Ester of this compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Solvent mixture (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

To a Schlenk flask, add the ester of this compound (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the coupled product.

-

If the carboxylic acid is desired, the resulting ester can be hydrolyzed using standard procedures (e.g., with LiOH in THF/water).

Data Presentation

Table 1: Summary of Derivatization Reactions and Representative Yields

| Entry | Derivatization Type | Reagents and Conditions | Product | Representative Yield (%) |

| 1 | Esterification | Methanol, H₂SO₄ (cat.), Reflux, 12h | Methyl 5-bromo-7-chloro-1H-indole-2-carboxylate | 85-95 |

| 2 | Amidation | Benzylamine, EDC·HCl, HOBt, DIPEA, DMF, rt, 16h | N-Benzyl-5-bromo-7-chloro-1H-indole-2-carboxamide | 70-85 |

| 3 | Amidation | Morpholine, EDC·HCl, HOBt, DIPEA, DMF, rt, 16h | (5-bromo-7-chloro-1H-indol-2-yl)(morpholino)methanone | 65-80 |

| 4 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 8h | Methyl 7-chloro-5-phenyl-1H-indole-2-carboxylate | 60-75 |

Note: Yields are hypothetical and based on typical outcomes for similar indole derivatives. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

Caption: General derivatization workflow.

Signaling Pathway Inhibition

Derivatives of substituted indole-2-carboxylic acids have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, they have been shown to target receptor tyrosine kinases like EGFR and VEGFR.[2]

Caption: Inhibition of RTK signaling.

Logical Relationship of Derivatization

Caption: Derivatization site logic.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-bromo-7-chloro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amide derivatives of 5-bromo-7-chloro-1H-indole-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry due to the biological activities of its derivatives, particularly as kinase inhibitors.

Introduction

The indole scaffold is a privileged structure in drug discovery, and its halogenated derivatives are key intermediates for the synthesis of a wide range of biologically active molecules. This compound offers two distinct halogen sites for further functionalization and a carboxylic acid handle for amide coupling, making it an attractive starting material for generating diverse chemical libraries. The resulting N-substituted-5-bromo-7-chloro-1H-indole-2-carboxamides have shown potential as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Application: Kinase Inhibitors in Cancer Therapy

Amide derivatives of di-halogenated indoles have been investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[1][2] These kinases are crucial mediators of signaling pathways that regulate cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer.[1][2]

The dual inhibition of EGFR and VEGFR signaling is a promising strategy in cancer treatment. EGFR activation promotes tumor growth and proliferation, while VEGFR activation is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By simultaneously blocking both pathways, it is possible to achieve a synergistic antitumor effect.

Signaling Pathway: Dual Inhibition of EGFR and VEGFR

The diagram below illustrates the signaling pathways of EGFR and VEGFR and the inhibitory action of 5-bromo-7-chloro-1H-indole-2-carboxamide derivatives.

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Protocols

The following protocols provide two common methods for the amide coupling of this compound with various amines.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as the coupling agents. This is a widely used method due to the water-solubility of the EDC byproduct, which simplifies purification.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using BOP Reagent

This protocol employs Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent, which is particularly effective for coupling with a wide range of amines.[2]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) and the desired amine (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq).[2]

-

Add BOP reagent (1.1 eq) to the mixture at room temperature.[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The general workflow for the synthesis of N-substituted-5-bromo-7-chloro-1H-indole-2-carboxamides is depicted below.

Caption: General experimental workflow for amide coupling.

Data Presentation